Furfuryl acrylate
CAS No.: 10525-17-4
Cat. No.: VC20970366
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10525-17-4 |
---|---|
Molecular Formula | C8H8O3 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | furan-2-ylmethyl prop-2-enoate |
Standard InChI | InChI=1S/C8H8O3/c1-2-8(9)11-6-7-4-3-5-10-7/h2-5H,1,6H2 |
Standard InChI Key | BHPLCUDMENJIRS-UHFFFAOYSA-N |
SMILES | C=CC(=O)OCC1=CC=CO1 |
Canonical SMILES | C=CC(=O)OCC1=CC=CO1 |
Introduction
Furfuryl acrylate is a polymerizable compound that combines the reactivity of an acrylate group with the unique properties of a furfuryl moiety. It is synthesized through an alcoholysis reaction involving furfuryl alcohol and methyl acrylate, typically in the presence of catalysts like aluminum tertiary-butoxide . This compound is notable for its ability to form cross-linked polymers, making it valuable in various industrial applications such as coatings and adhesives.
Coatings and Adhesives
Furfuryl acrylate's unique combination of functional groups makes it particularly useful in enhancing the flexibility and adhesion properties of coatings and adhesives. When copolymerized with other monomers like methyl acrylate, it produces polymers that are harder and tougher than those derived solely from methyl acrylate .
Polymer Synthesis
The incorporation of furfuryl moieties into polymers can lead to materials with enhanced mechanical properties due to cross-linking reactions facilitated by the unsaturation within these moieties . This property makes furfuryl-based compounds attractive for developing advanced materials.
Research Findings
Recent studies have explored the use of similar compounds (e.g., poly(furfuryl methacrylate)) in creating healable adhesives through Diels-Alder reactions involving furan rings . These findings suggest potential avenues for developing reversible adhesive networks using related chemistry.
In another context, dynamic kinetic trapping strategies have been employed to improve selectivity in chemical syntheses involving biorenewable precursors like furfural derivatives . While not directly focused on furfuryl acrylate, such approaches highlight innovative methods applicable across related compounds.
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